REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:4][CH2:3][CH2:2]1.[Mg].II.[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#N.C([O:20]CC)C>>[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]([CH:1]1[CH2:4][CH2:3][CH2:2]1)=[O:20]
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
|
C1(CCC1)Br
|
Name
|
|
Quantity
|
2.5 g
|
Type
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reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC=C1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour whereupon the Grignard solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
attached to a three-necked round-bottomed flask
|
Type
|
CUSTOM
|
Details
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prepared above, over a period of 15 min
|
Duration
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15 min
|
Type
|
ADDITION
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Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
stirred for 16 h under nitrogen
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 5N hydrochloric acid (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 2:1 petrol
|
Type
|
CUSTOM
|
Details
|
This gave a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was then azeotroped with toluene (2×80 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C(=O)C1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |